二甲氧基甲基丙基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethoxy-methyl-propylsilane is a compound that can be associated with silicon-based chemicals, particularly those involving silylene groups and siloxane polymers. While the specific compound dimethoxy-methyl-propylsilane is not directly mentioned in the provided papers, the research does cover related silicon compounds and their behaviors, which can offer insights into the synthesis, structure, and reactivity of similar silicon-based chemicals.

Synthesis Analysis

The synthesis of silicon-based compounds often involves the manipulation of silylene groups or the use of siloxane polymers. For instance, the pyrolysis of dimethoxytetramethyldisilane can lead to the formation of disilacyclobutane products, which suggests that high-temperature reactions are a common method for synthesizing silicon-containing cyclic compounds . Additionally, the synthesis of comb-like polymethylsiloxanes is achieved through the "grafting to" method, indicating that functionalization of siloxane polymers is a viable synthetic route for creating complex silicon-based materials .

Molecular Structure Analysis

The molecular structure of silicon-based compounds can be quite diverse. For example, the formation of disilacyclobutane products implies that silicon atoms can be incorporated into four-membered ring structures . Moreover, the architecture of polymethylsiloxanes, which includes a silsesquioxane backbone and dimethylsiloxane side chains, demonstrates the versatility of silicon in forming various molecular frameworks .

Chemical Reactions Analysis

Chemical reactions involving silicon compounds can lead to a variety of products. The reaction of dimethylsilylene with propyne, for instance, results in the addition of the silylene to the alkyne, forming an adduct . This indicates that silylenes can act as reactive intermediates in addition reactions. Furthermore, the treatment of bis(trimethylsiloxy)dimethoxy pentadienes with titanium tetrachloride leads to the formation of cyclopropanes and cyclobutanes, showcasing the reactivity of silicon compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-based compounds are influenced by their molecular structure. The copolymers described in the research exhibit high thermooxidative stability, which is a significant physical property for materials expected to endure high temperatures . The rheological behavior and surface activity of comb-like polymethylsiloxanes also highlight the impact of molecular architecture on the material properties, where the presence of siloxane polymers contributes to unique physicochemical characteristics .

科学研究应用

功能性聚硅氧烷用于亲水应用

从二甲氧基甲基丙基硅烷衍生物合成的功能性聚硅氧烷表现出显著的亲水性和荧光性能,可能在生物医学领域找到应用。这些材料使用高效的方法合成,如光引发的硫醇-烯烃点击反应,提供了一种创新方法,用于为各种应用创建具有潜在亲水修饰的功能性聚硅氧烷(Cao et al., 2017)。

气相色谱固定相的表征

二甲氧基甲基丙基硅烷衍生物用于聚硅氧烷的表征,这些聚硅氧烷用作气相色谱的固定相。这项研究有助于了解聚硅氧烷的微结构、分子量和其他关键参数,提高了气相色谱分析的效率和特异性(Mayer et al., 1999)。

聚硅烷中的带隙修饰

将二甲氧基甲基丙基硅烷等取代基引入聚硅烷中,可以调节带隙能级、稳定性和与导电基底的相互作用等性质。这种修饰对于光电子器件中聚硅烷的发展至关重要,直接影响材料性质及其在电子领域的应用(Cleij et al., 2000)。

具有电荷传输和非线性光学功能的聚硅氧烷

含有二甲氧基甲基丙基硅烷衍生物的新型聚硅氧烷表现出电荷传输和非线性光学功能。这些高度功能化的材料通过高效反应合成,由于其独特的电荷和光学性能,展示了在电子和光子应用中的潜力(Belfield et al., 1998)。

传感器技术应用

从二甲氧基甲基丙基硅烷衍生的聚硅氧烷用于开发传感器,例如用于检测有毒有机磷蒸气的石英晶体微天平(QCM)传感器。这突显了这些材料在创建用于环境监测和安全的敏感和选择性传感器方面的应用(Du et al., 2009)。

安全和危害

属性

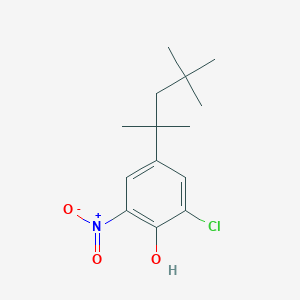

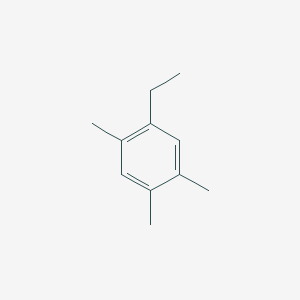

IUPAC Name |

dimethoxy-methyl-propylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRPWHZLROBLDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

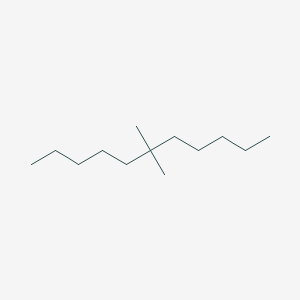

CCC[Si](C)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309962 |

Source

|

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethoxymethylpropyl-silane | |

CAS RN |

18173-73-4 |

Source

|

| Record name | Dimethoxymethylpropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethylpropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。